![molecular formula C22H21N3O2 B3809396 N-methyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-pyridin-2-ylethyl)propanamide](/img/structure/B3809396.png)
N-methyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-pyridin-2-ylethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-pyridin-2-ylethyl)propanamide, commonly known as MI-219, is a small molecule inhibitor that targets the MDM2 protein. MDM2 is a negative regulator of the tumor suppressor protein p53, which is frequently mutated in various types of cancer. MI-219 has been shown to have promising anticancer activity in preclinical studies, making it a potential candidate for further development as a cancer therapy.
Mécanisme D'action
MI-219 works by binding to the MDM2 protein, preventing it from interacting with and degrading the p53 tumor suppressor protein. This leads to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
MI-219 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, MI-219 has been well-tolerated and has shown minimal toxicity. However, further studies are needed to fully understand the biochemical and physiological effects of MI-219 in humans.
Avantages Et Limitations Des Expériences En Laboratoire
MI-219 has several advantages for use in lab experiments, including its specificity for the MDM2 protein and its ability to sensitize cancer cells to other anticancer agents. However, MI-219 also has some limitations, including its relatively low potency and the potential for off-target effects.
Orientations Futures
There are several future directions for the development of MI-219 as a cancer therapy. One potential direction is to combine MI-219 with other anticancer agents to enhance its efficacy. Another direction is to develop MI-219 analogs with improved potency and selectivity for the MDM2 protein. Additionally, further studies are needed to determine the safety and efficacy of MI-219 in humans, as well as its potential for use in combination with other cancer therapies.
Applications De Recherche Scientifique
MI-219 has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. In these models, MI-219 has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. MI-219 has also been shown to sensitize cancer cells to other anticancer agents, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-methyl-2-(2-oxobenzo[cd]indol-1-yl)-N-(2-pyridin-2-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-15(21(26)24(2)14-12-17-9-3-4-13-23-17)25-19-11-6-8-16-7-5-10-18(20(16)19)22(25)27/h3-11,13,15H,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLQRYPKDXZLTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CCC1=CC=CC=N1)N2C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.